molecular formula C24H24N4O2 B2444718 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one CAS No. 1358517-63-1

2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2444718
CAS No.: 1358517-63-1
M. Wt: 400.482
InChI Key: ZLWMYKLRPTZDQH-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridazinone core, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 3,4-dimethylbenzohydrazide with an appropriate nitrile oxide under reflux conditions.

    Synthesis of the Pyridazinone Core: This involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound.

    Coupling Reactions: The final step involves coupling the oxadiazole and pyridazinone intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amine derivatives are common products.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Material Science: Its stability and electronic properties could make it useful in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with metal ions, potentially disrupting metalloprotein functions. The pyridazinone core may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(methyl)phenyl]-2,3-dihydropyridazin-3-one
  • 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(ethyl)phenyl]-2,3-dihydropyridazin-3-one

Uniqueness

The unique combination of the oxadiazole and pyridazinone rings, along with the specific substitution pattern on the phenyl rings, gives this compound distinct electronic and steric properties. These properties can result in unique biological activity and material properties not seen in similar compounds.

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-15(2)18-7-9-19(10-8-18)21-11-12-23(29)28(26-21)14-22-25-24(27-30-22)20-6-5-16(3)17(4)13-20/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMYKLRPTZDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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